Kynapcin-24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kynapcin-24 is a natural product found in Polyozellus multiplex with data available.

Applications De Recherche Scientifique

Antiviral Applications

Kynapcin-24 has shown promise as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In a study involving structure-based virtual screening of 2433 mushroom-derived compounds, this compound was identified as one of the leading candidates with significant binding affinity to Mpro. The compound's efficacy was evaluated through molecular dynamics simulations and binding free energy calculations, demonstrating its potential as a therapeutic agent against COVID-19 .

Anti-Angiogenic Properties

Research has indicated that this compound possesses anti-angiogenic effects, which could be beneficial in treating cancers and other diseases characterized by abnormal blood vessel growth. In vitro studies have shown that this compound inhibits the invasion of human umbilical vein endothelial cells (HUVECs) and suppresses tubule formation in a dose-dependent manner. This suggests that this compound may interfere with vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways, which are crucial for angiogenesis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. This compound is thought to inhibit prolyl endopeptidase, an enzyme linked to the processing of amyloid precursor protein (APP), thereby potentially reducing amyloid plaque formation . This inhibition could play a critical role in mitigating neurodegeneration associated with Alzheimer's.

Synthesis and Structural Analysis

This compound can be synthesized through various chemical methods, including oxidative dehydrogenative coupling reactions. Its structural characteristics have been thoroughly analyzed using techniques such as NMR spectroscopy and mass spectrometry, confirming its unique molecular configuration .

Case Study 1: Therapeutic Potential Against COVID-19

A clinical trial conducted at the University of California assessed the efficacy of mushroom-based natural products, including this compound, in enhancing immune responses to COVID-19 vaccination. Preliminary results indicated improved immune markers among participants who received these supplements .

Case Study 2: Anti-Angiogenesis Research

In another study focusing on cancer therapies, this compound was tested for its ability to inhibit tumor growth through anti-angiogenic mechanisms. The results demonstrated significant reductions in tumor vascularization when treated with this compound compared to controls .

Propriétés

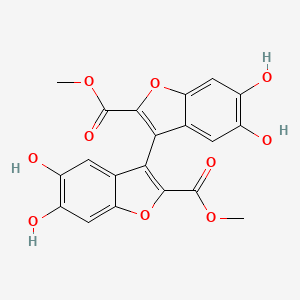

Formule moléculaire |

C20H14O10 |

|---|---|

Poids moléculaire |

414.3 g/mol |

Nom IUPAC |

methyl 3-(5,6-dihydroxy-2-methoxycarbonyl-1-benzofuran-3-yl)-5,6-dihydroxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C20H14O10/c1-27-19(25)17-15(7-3-9(21)11(23)5-13(7)29-17)16-8-4-10(22)12(24)6-14(8)30-18(16)20(26)28-2/h3-6,21-24H,1-2H3 |

Clé InChI |

IVZFDKACPFMQDJ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)OC |

Synonymes |

5,6,5',6'-tetrahydroxy(3,3')bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester kynapcin-24 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.